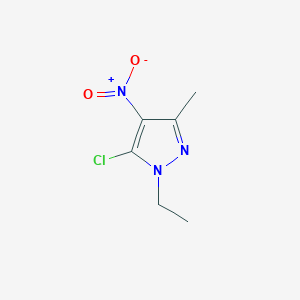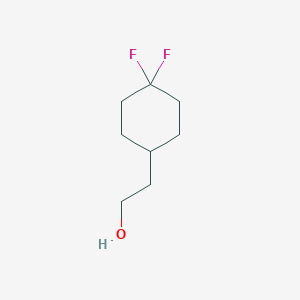![molecular formula C9H8ClN3O B1530411 [2-chloro-4-(1H-1,2,4-triazol-1-yl)phényl]méthanol CAS No. 1353878-01-9](/img/structure/B1530411.png)
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phényl]méthanol
Vue d'ensemble
Description
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a chemical compound that features a phenyl ring substituted with a chloro group and a triazole ring, along with a methanol group. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.
Applications De Recherche Scientifique
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol may interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
The search results indicate that similar compounds have shown cytotoxic activities against certain cancer cell lines . For instance, some 1,2,4-triazole hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol may also have cytotoxic effects on certain cell types.
Analyse Biochimique
Biochemical Properties
The 1,2,4-triazole ring in [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol can interact with biological receptors through hydrogen-bonding and dipole interactions
Cellular Effects
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is known that 1,2,4-triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol typically involves the following steps:
Nitration: The starting material, 2-chlorophenylmethanol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with formamide to form the triazole ring.
Chlorination: The final step involves the chlorination of the phenyl ring to yield the target compound.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major products include various reduced forms of the triazole ring.
Substitution: The products depend on the nucleophile used, resulting in a variety of substituted phenylmethanol derivatives.
Comparaison Avec Des Composés Similaires
[2-chloro-4-(1H-1,2,3-triazol-1-yl)phenyl]methanol: Similar structure but with a different triazole ring.
[2-chloro-4-(1H-imidazol-1-yl)phenyl]methanol: Contains an imidazole ring instead of a triazole ring.
Uniqueness:
- The presence of the 1,2,4-triazole ring in [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol provides unique binding properties and bioactivity compared to other triazole or imidazole derivatives. This makes it particularly effective in certain biological applications, such as enzyme inhibition and antimicrobial activity .
Propriétés
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKIKAKZYHCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)






